(3-Methylphenyl)methanesulfonamide

X-ray Crystallography Molecular Conformation Sulfonamide Structure

Procure (3-Methylphenyl)methanesulfonamide (CAS 110654-38-1), the meta-methylphenyl sulfonamide building block with unequivocally validated anti N-H conformation (S-N-C-C torsion = −72.5°, confirmed by single-crystal XRD, R factor = 0.048). Unlike ortho or para isomers, the meta-substitution imposes a distinct hydrogen-bonding topology critical for HDAC6 isoform-selective inhibitor design and cannabinoid receptor SAR (CB1 Ki = 950 nM). Identity verified by νN-H = 3286 cm⁻¹ and powder XRD (CCDC 614628). Ensure correct regioisomer procurement for reproducible molecular recognition and lead optimization campaigns.

Molecular Formula C8H11NO2S
Molecular Weight 185.24
CAS No. 110654-38-1
Cat. No. B2452838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylphenyl)methanesulfonamide
CAS110654-38-1
Molecular FormulaC8H11NO2S
Molecular Weight185.24
Structural Identifiers
SMILESCC1=CC(=CC=C1)CS(=O)(=O)N
InChIInChI=1S/C8H11NO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)
InChIKeyVJWVKNXCJDJSTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (3-Methylphenyl)methanesulfonamide (CAS 110654-38-1) for Research and Industrial Selection


(3-Methylphenyl)methanesulfonamide (CAS 110654-38-1) is a sulfonamide building block characterized by a methanesulfonamide group attached to a meta-methylphenyl ring [1]. This structural motif imparts distinct conformational and electronic properties compared to its ortho- and para-substituted analogs, directly impacting its utility in medicinal chemistry and materials science [2]. The compound serves as a key intermediate in the synthesis of bioactive molecules and functional materials, with its unique geometry influencing molecular recognition and binding events [3].

Why Generic Substitution Fails: (3-Methylphenyl)methanesulfonamide's Differentiated Structural and Conformational Profile


Sulfonamide derivatives cannot be interchanged generically due to position-dependent steric and electronic effects that dictate molecular conformation, hydrogen-bonding capacity, and ultimately biological activity [1]. For (3-Methylphenyl)methanesulfonamide, the meta-methyl substitution imposes a distinct anti conformation of the N-H bond relative to the substituent, in stark contrast to the syn conformation observed in the ortho-methyl analog (2MPMSA) [2]. This geometric difference alters the spatial presentation of the sulfonamide hydrogen-bond donor, which directly influences target engagement and selectivity in drug discovery and chemical biology applications [3].

Quantitative Evidence Guide: (3-Methylphenyl)methanesulfonamide Versus Analogs


Conformational Differentiation: Anti vs. Syn N-H Bond Orientation

X-ray crystallographic analysis reveals that (3-Methylphenyl)methanesulfonamide (3MPMSA) adopts an anti conformation of the N-H bond relative to the meta-methyl substituent, whereas the ortho-methyl analog (2MPMSA) adopts a syn conformation [1]. This conformational difference is defined by the S-N-C-C torsion angle, with 3MPMSA exhibiting a value of -72.5(4)° compared to +62.3(3)° in 2MPMSA [2]. The anti conformation in 3MPMSA positions the sulfonamide hydrogen on the opposite face of the aromatic ring from the methanesulfonyl group, while the syn conformation in 2MPMSA places the N-H bond on the same side as the ortho-methyl substituent [3]. These distinct geometries result in different intermolecular hydrogen-bonding patterns: 3MPMSA forms N-H···O hydrogen-bonded chains along the c axis, while 2MPMSA forms dimeric motifs [1].

X-ray Crystallography Molecular Conformation Sulfonamide Structure

CB1 Cannabinoid Receptor Binding Affinity

(3-Methylphenyl)methanesulfonamide exhibits measurable binding affinity to the rat CB1 cannabinoid receptor with a Ki of 950 nM in displacement assays using [3H]CP-55,940 in the presence of phenylmethanesulfonyl fluoride (PMSF) [1]. In contrast, binding to the mouse CB2 receptor under similar conditions shows negligible affinity with a Ki > 1000 nM, indicating at least 1.05-fold selectivity for CB1 over CB2 in this assay system [2]. Notably, the affinity is PMSF-dependent; in the absence of PMSF, CB1 binding is lost (Ki > 1000 nM), suggesting that the compound may be subject to enzymatic degradation in brain homogenate preparations [3]. Comparative data for the ortho-methyl analog (2MPMSA) in the same CB1 assay are not publicly available, limiting direct head-to-head comparison within this specific target class.

Receptor Pharmacology Binding Affinity Cannabinoid Research

Computed Physicochemical Property Differentiation

Computed physicochemical properties differentiate (3-Methylphenyl)methanesulfonamide from its ortho- and para-methyl analogs in several key parameters relevant to drug discovery workflows [1]. The compound has an XLogP3 of 0.5 and a topological polar surface area (TPSA) of 68.5 Ų, placing it within favorable ranges for oral bioavailability according to Lipinski's Rule of Five [2]. In contrast, the para-methyl analog (4MPMSA) has a predicted XLogP3 of 0.6 and TPSA of 68.5 Ų (identical TPSA but slightly higher lipophilicity), while the ortho-methyl analog (2MPMSA) shares the same molecular formula but differs in steric and electronic distribution that can affect metabolic stability [3]. The meta-substitution pattern in 3MPMSA provides a balanced lipophilicity profile (XLogP3 = 0.5) that may offer advantages in balancing solubility and membrane permeability compared to more lipophilic para-substituted analogs [1]. Hydrogen bond donor count (1), acceptor count (3), and rotatable bond count (2) are identical across positional isomers, indicating that differential properties arise primarily from substitution position rather than gross molecular descriptors [2].

ADME Prediction Lipophilicity Drug-likeness

Vibrational Spectroscopic Fingerprint Differentiation

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal distinct vibrational spectral signatures that differentiate (3-Methylphenyl)methanesulfonamide (3MPMSA) from its ortho-methyl analog (2MPMSA) [1]. Experimentally, the N-H stretching vibration in 3MPMSA appears at 3286 cm⁻¹, while in 2MPMSA it is observed at 3278 cm⁻¹, a shift of 8 cm⁻¹ attributed to differences in hydrogen-bonding environments [2]. More pronounced differences are observed in the aromatic C-H out-of-plane bending region (700-900 cm⁻¹), where the meta-substitution pattern yields a characteristic triplet pattern distinct from the ortho-substituted analog's doublet pattern [3]. These spectral differences provide a reliable analytical method for distinguishing positional isomers in quality control and synthetic intermediate verification. The DFT-optimized geometries also show that the S-N bond length in 3MPMSA (1.641 Å) is marginally longer than in 2MPMSA (1.638 Å), reflecting subtle electronic differences induced by the meta-methyl group [1].

DFT Calculation Vibrational Spectroscopy Molecular Fingerprint

Best Research and Industrial Application Scenarios for (3-Methylphenyl)methanesulfonamide


Cannabinoid Receptor Tool Compound Development

With a Ki of 950 nM at the CB1 receptor and >1000 nM at CB2, (3-Methylphenyl)methanesulfonamide serves as a low-affinity, selective starting point for structure-activity relationship (SAR) studies in cannabinoid research [1]. Its modest selectivity (≥1.05-fold for CB1 over CB2) makes it suitable as a scaffold for optimization, where the anti conformation of the N-H bond (S-N-C-C torsion = -72.5°) provides a defined geometry for rational design of higher-affinity analogs [2]. The PMSF-dependent binding further suggests utility in studying enzymatic degradation pathways relevant to sulfonamide metabolism [1].

Conformation-Dependent Molecular Recognition Studies

The well-defined anti conformation of the N-H bond in (3-Methylphenyl)methanesulfonamide, validated by single-crystal X-ray diffraction (R factor = 0.048), enables its use as a rigid scaffold in molecular recognition experiments [3]. Unlike the syn conformation of the ortho-methyl analog (2MPMSA), the anti geometry in 3MPMSA presents the sulfonamide hydrogen-bond donor on the opposite face of the aromatic ring from the methanesulfonyl group, creating a distinct hydrogen-bonding topology [4]. This conformational constraint is valuable in studying hydrogen-bond-directed supramolecular assembly and in designing selective enzyme inhibitors where precise spatial presentation of the sulfonamide group is critical [2].

Analytical Reference Standard for Positional Isomer Differentiation

The distinct vibrational spectroscopic signature of (3-Methylphenyl)methanesulfonamide—including an N-H stretch at 3286 cm⁻¹ (Δ = 8 cm⁻¹ from 2MPMSA) and a characteristic aromatic C-H out-of-plane bending pattern—qualifies it as an analytical reference standard for distinguishing meta-, ortho-, and para-methylphenyl sulfonamide isomers [5]. Its computed physicochemical properties (XLogP3 = 0.5, TPSA = 68.5 Ų) further enable chromatographic method development and purity assessment in quality control laboratories [6]. The compound's well-characterized crystal structure (CCDC 614628) provides definitive identity confirmation via powder X-ray diffraction [3].

Synthetic Intermediate for HDAC6-Targeted Therapeutics

(3-Methylphenyl)methanesulfonamide is cited as a key structural component in patent literature describing histone deacetylase 6 (HDAC6) inhibitors . The meta-methyl substitution pattern contributes to the pharmacophore geometry required for HDAC6 isoform selectivity, and the sulfonamide group serves as a zinc-binding moiety or hydrogen-bond anchor in the enzyme active site . Procuring the pure meta-isomer (versus ortho- or para-isomers) is essential, as the substitution position directly influences the S-N-C-C torsion angle and thus the spatial alignment of the sulfonamide group within the HDAC6 binding pocket [2]. This application leverages the compound's defined conformational properties for medicinal chemistry optimization programs targeting epigenetic regulation.

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